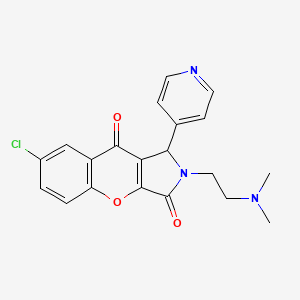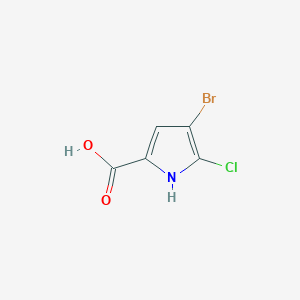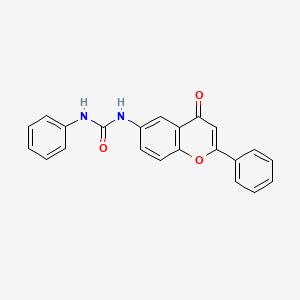
AKOS002275069
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heteroazulenes, specifically 6-substituted 7,9-dimethylcyclohepta[b]pyrimido[5,4-d]pyrrole-8(7H),10(9H)-dionylium tetrafluoroborates, has been reported. These compounds are isoelectronic with 5-dezazaflavin and were synthesized to explore their structural characteristics and reactivity. The synthesis process involved the creation of these complex molecules, which are likely to have multiple steps including the formation of the heteroazulene framework and subsequent functionalization to introduce the substituents. The stability and reactivity of these compounds were also investigated, providing insights into their potential applications .
Molecular Structure Analysis
The molecular structure of 1-(7,8-dimethyl-2-oxo-2H-chromen-4-ylmethyl)-pyrrolidine-2,5-dione was determined using X-ray crystallography. The compound crystallizes in the triclinic system and exhibits a planar pyrrolidine ring which is significantly rotated with respect to the coumarin moiety. This rotation could influence the molecule's reactivity and interaction with other molecules. The packing of the layers in the crystal is stabilized by hydrogen bonds and pi-pi stacking interactions, which are important for the solid-state properties of the compound .
Chemical Reactions Analysis
The reactivity of the synthesized heteroazulenes was explored through their reactions with various nucleophiles. The introduction of nucleophiles resulted in regio-isomers, indicating that the reaction pathway is dependent on the type of nucleophile used. Additionally, the compounds demonstrated an oxidizing function towards alcohols under aerobic conditions, leading to the formation of carbonyl compounds in yields exceeding 100% based on the heteroazulenes. This suggests that these compounds could be used in oxidation reactions, potentially in an autorecycling process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized through various analytical techniques. The stability of the cations was quantified by their pKR+ values, which were determined spectrophotometrically. The electrochemical properties were assessed using cyclic voltammetry, revealing high reduction potentials for the compounds. A linear correlation between the pKR+ values and reduction potentials was observed, which could be useful for predicting the behavior of similar compounds. The structural analysis provided by X-ray crystallography and the observed reactivity patterns contribute to a comprehensive understanding of these molecules' properties .
Aplicaciones Científicas De Investigación
References:
- Chaminé, H. I., Pereira, A. J. S. C., Teodoro, A. C., & Teixeira, J. (2021). Remote sensing and GIS applications in earth and environmental systems sciences. SN Applied Sciences, 3(870)
- Research Method. (n.d.). Scientific Research – Types, Purpose and Guide
- IIASA. (2024)Application of science, technology and innovation solutions to increase participation in climate change adaptation.
Propiedades
IUPAC Name |
7-chloro-2-[2-(dimethylamino)ethyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-23(2)9-10-24-17(12-5-7-22-8-6-12)16-18(25)14-11-13(21)3-4-15(14)27-19(16)20(24)26/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCYBPKCIIYWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2500431.png)

![N,N-Dimethyl-4-[3-(methylaminomethyl)-1-bicyclo[1.1.1]pentanyl]aniline](/img/structure/B2500434.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)



